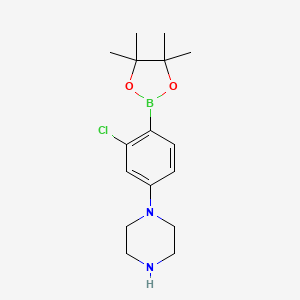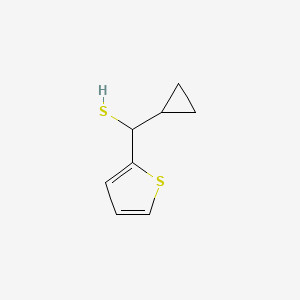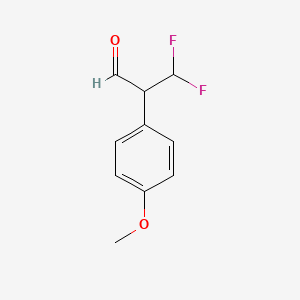
3,3-Difluoro-2-(4-methoxyphenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-2-(4-methoxyphenyl)propanal is a chemical compound belonging to the family of aldehydes. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an aldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-(4-methoxyphenyl)propanal typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate or manganese dioxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting aldehyde is then purified using chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,3-Difluoro-2-(4-methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3,3-Difluoro-2-(4-methoxyphenyl)propanoic acid.
Reduction: 3,3-Difluoro-2-(4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a starting material for the synthesis of other compounds with potential therapeutic applications.
Biology: It has been studied for its antibacterial and antifungal properties.
Medicine: Research has explored its anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of 3,3-Difluoro-2-(4-methoxyphenyl)propanal is not fully understood. it is believed to exert its biological effects by interacting with cellular proteins and enzymes. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular metabolism.
類似化合物との比較
Similar Compounds
Uniqueness
3,3-Difluoro-2-(4-methoxyphenyl)propanal is unique due to the presence of two fluorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of new therapeutic agents and materials.
特性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC名 |
3,3-difluoro-2-(4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H10F2O2/c1-14-8-4-2-7(3-5-8)9(6-13)10(11)12/h2-6,9-10H,1H3 |
InChIキー |
RBJXSBSVNSMWNW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


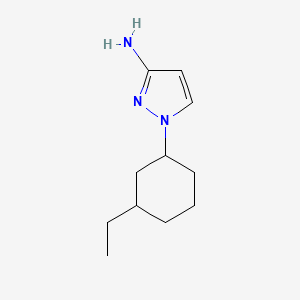
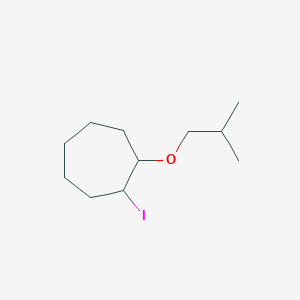
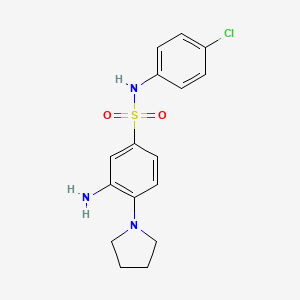
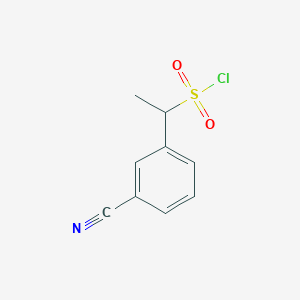
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

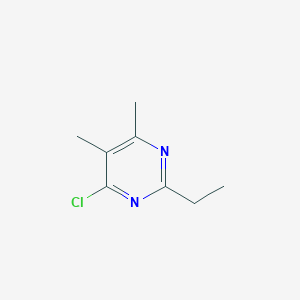
amine](/img/structure/B13069369.png)
![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)

![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)

